molecular formula C11H12O5 B14286168 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid CAS No. 114515-53-6

3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B14286168
CAS No.: 114515-53-6
M. Wt: 224.21 g/mol
InChI Key: LYDZYAHLGQIXNM-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid. It is found in various plants and is known for its antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of two methoxy groups and one hydroxyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant sources, such as the shoots of alfalfa . The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.

    Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Studied for its antioxidant properties and its role in plant metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of natural antioxidants and preservatives

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

    Caffeic acid: Another hydroxycinnamic acid with similar antioxidant properties.

    Ferulic acid: Contains a methoxy group and a hydroxyl group on the aromatic ring, similar to sinapic acid.

    p-Coumaric acid: Lacks the methoxy groups but has a hydroxyl group on the aromatic ring.

Uniqueness

3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of two methoxy groups and one hydroxyl group on the aromatic ring, which enhances its antioxidant properties compared to other similar compounds .

Properties

CAS No.

114515-53-6

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O5/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6,12H,1-2H3,(H,13,14)

InChI Key

LYDZYAHLGQIXNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)O)OC

Origin of Product

United States

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